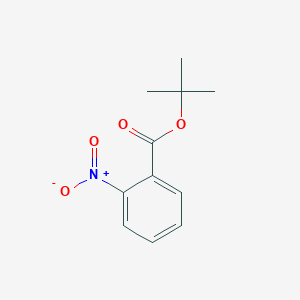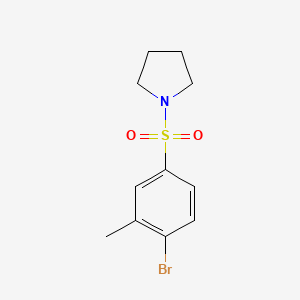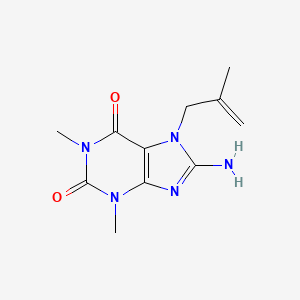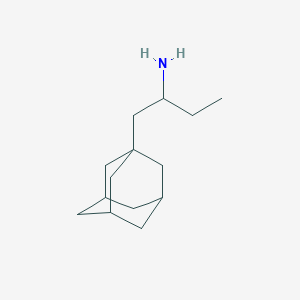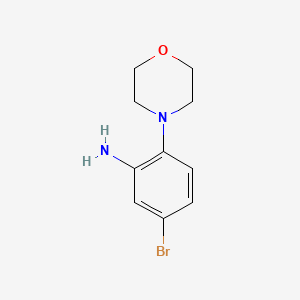
5-Bromo-2-morpholin-4-ylaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of 5-Bromo-2-morpholin-4-ylaniline by applying similar bromination techniques to appropriate precursors.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that 5-Bromo-2-morpholin-4-ylaniline may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of 5-Bromo-2-morpholin-4-ylaniline in the presence of nucleophiles or during cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to 5-Bromo-2-morpholin-4-ylaniline.
Aplicaciones Científicas De Investigación
-
Pharmaceutical Sciences
- Field : Pharmaceutical sciences involve the discovery, development, and manufacture of drugs and medications .
- Application : Indole derivatives, which “5-Bromo-2-morpholin-4-ylaniline” could potentially be a part of, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Industrial Process Scale-Up
- Application : “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, which could potentially be synthesized from “5-Bromo-2-morpholin-4-ylaniline”, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods & Procedures : The preparation of “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Results & Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
- Synthesis of Morpholines
- Application : The morpholine motif, which “5-Bromo-2-morpholin-4-ylaniline” could potentially be a part of, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This includes the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Safety And Hazards
The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-morpholin-4-ylaniline | |
CAS RN |
91062-48-5 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

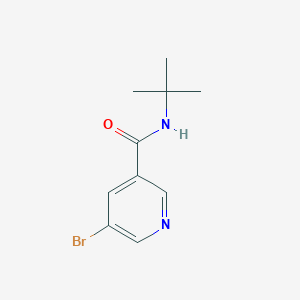
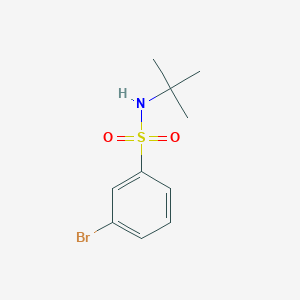
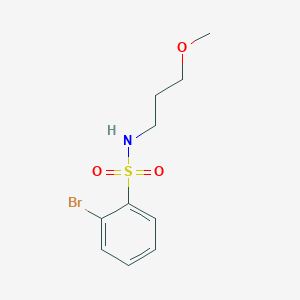
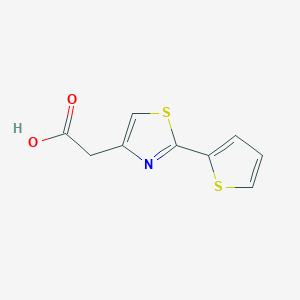
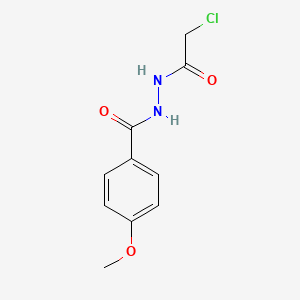
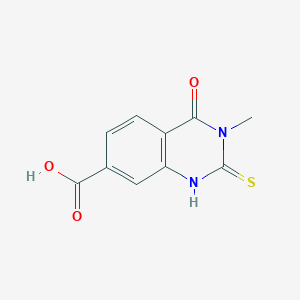
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
